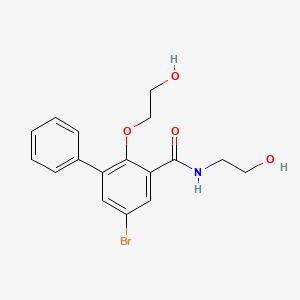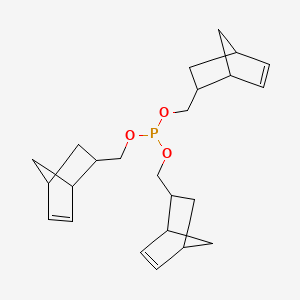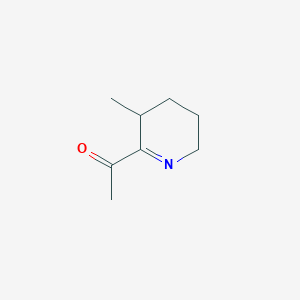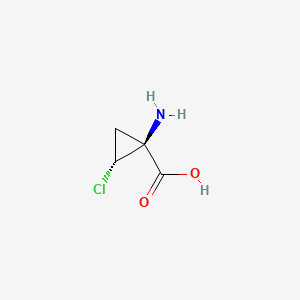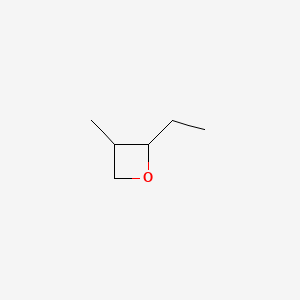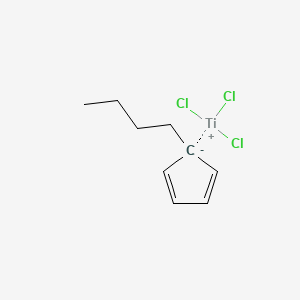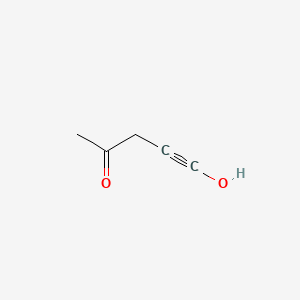
1-Hydroxy-2-pentyne-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-pentyn-2-one is an organic compound with the molecular formula C5H6O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-pentyn-2-one can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with an oxidizing agent. The process typically requires a controlled environment to ensure the selective oxidation of the alcohol group to a ketone while preserving the triple bond.
Industrial Production Methods: In an industrial setting, the production of 5-Hydroxy-4-pentyn-2-one may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are carefully monitored to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-4-pentyn-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-hydroxy-4-pentynoic acid.
Reduction: Formation of 5-hydroxy-4-pentyn-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Hydroxy-4-pentyn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-pentyn-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of biological pathways, making it a compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
4-Pentyn-2-ol: Similar structure but lacks the hydroxyl group at the fifth position.
5-Hydroxy-2-pentanone: Similar structure but lacks the triple bond.
Uniqueness: 5-Hydroxy-4-pentyn-2-one is unique due to the presence of both a hydroxyl group and a triple bond within the same molecule
Propriétés
Numéro CAS |
64011-43-4 |
|---|---|
Formule moléculaire |
C5H6O2 |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
5-hydroxypent-4-yn-2-one |
InChI |
InChI=1S/C5H6O2/c1-5(7)3-2-4-6/h6H,3H2,1H3 |
Clé InChI |
QGBGTWZGIQMZIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC#CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


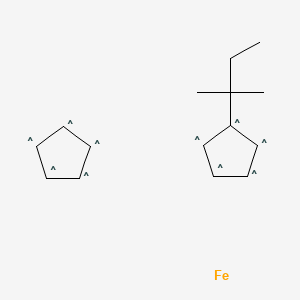
![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
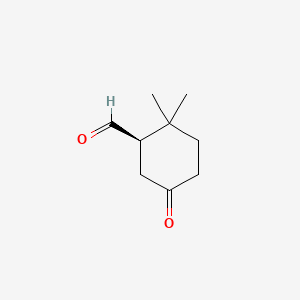
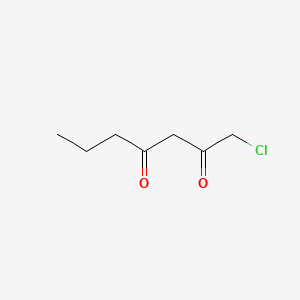

![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
